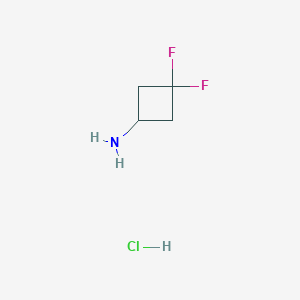

3,3-Difluorocyclobutanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXXTHPAORBNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626278 | |

| Record name | 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637031-93-7 | |

| Record name | 3,3-Difluorocyclobutamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637031937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Difluorocyclobutamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK34LS7DP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and First Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthetic routes of 3,3-Difluorocyclobutanamine hydrochloride, a critical building block for researchers, scientists, and professionals in drug development. Its unique structural properties have made it a valuable component in the synthesis of novel therapeutics. This document details the pioneering synthetic pathways, provides in-depth experimental protocols, and presents key analytical data.

Introduction

This compound has emerged as a significant intermediate in medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique conformational constraints and electronic properties that can enhance the pharmacological profile of parent molecules. This guide explores the early syntheses of this compound, providing a foundational understanding for its application in modern drug discovery.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄H₈ClF₂N |

| Molecular Weight | 143.56 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 296 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.60 (br s, 3H), 3.64 (m, 1H), 2.89 (m, 4H) |

| ¹³C NMR (Hypothetical) | Expected signals around δ 120-130 (CF₂), 40-50 (CH-N), and 30-40 (CH₂) |

| IR (Hypothetical) | Expected peaks around 2900-3100 cm⁻¹ (C-H), 2400-2800 cm⁻¹ (N-H), 1000-1200 cm⁻¹ (C-F) |

| Mass Spec (Hypothetical) | Expected [M+H]⁺ at m/z 108.06 (free base) |

Pioneering Synthetic Approaches

The development of synthetic routes to 3,3-difluorocyclobutanamine has been an area of significant interest. Early work in the field of fluorinated cyclobutanes laid the groundwork for the eventual synthesis of this key amine.

The Dolbier Approach: A Foundation in [2+2] Cycloaddition

While a direct first synthesis of this compound is not singularly documented in a landmark paper, the foundational work by Dolbier and co-workers in the 1980s on the synthesis of 3,3-difluorocyclobutene via [2+2] cycloaddition of 1,1-difluoroethene with an appropriate ketene acetal precursor was a critical enabler. This work provided the core 3,3-difluorocyclobutane scaffold. Subsequent functional group manipulations, including conversion to a carboxylic acid and then to the amine via a Curtius rearrangement, represent a logical and early pathway to the target molecule.

Conceptual Workflow of the Dolbier-Inspired Route

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A more direct and widely cited route involves the use of 3-oxocyclobutanecarboxylic acid as a starting material. This method typically involves fluorination of the keto group, followed by conversion of the carboxylic acid to the amine.

Experimental Protocol: Synthesis from 3-Oxocyclobutanecarboxylic Acid

-

Esterification: 3-Oxocyclobutanecarboxylic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting the acid with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or using a reagent like thionyl chloride in the alcohol.

-

Fluorination: The keto group of the ester is then fluorinated using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, to yield the 3,3-difluorocyclobutanecarboxylate.

-

Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using standard basic conditions (e.g., NaOH or KOH in a water/alcohol mixture) followed by acidic workup.

-

Curtius Rearrangement: The resulting 3,3-difluorocyclobutanecarboxylic acid is converted to the amine via a Curtius rearrangement. This involves the formation of an acyl azide (e.g., using diphenylphosphoryl azide (DPPA) or by converting the acid to the acid chloride followed by reaction with sodium azide), which upon heating, rearranges to an isocyanate. The isocyanate is then trapped with a suitable reagent (e.g., t-butanol to form a Boc-protected amine) or hydrolyzed to the free amine.

-

Salt Formation: The free 3,3-difluorocyclobutanamine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.

Workflow for Synthesis from 3-Oxocyclobutanecarboxylic Acid

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine hydrochloride is a fluorinated cycloalkylamine that has emerged as a valuable building block in medicinal chemistry. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique conformational constraints and electronic properties. These characteristics can significantly influence the metabolic stability, pKa, and binding affinity of parent molecules, making this compound a desirable intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antiviral agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a schematic for its synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for researchers working on the development of new chemical entities, enabling informed decisions in lead optimization and formulation.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 637031-93-7 | [1][3] |

| Molecular Formula | C₄H₈ClF₂N | [3] |

| Molecular Weight | 143.56 g/mol | [1][3] |

| Appearance | White to off-white solid/powder/crystal | [1][4] |

| Melting Point | 296 °C | [1][2] |

| Boiling Point | 83.394 °C at 760 mmHg | [2][4] |

| Density | 1.175 g/cm³ | [2][4] |

Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Solubility | Slightly soluble in Methanol and Water. | [2] |

| pKa (Predicted) | 9.5 ± 0.4 (amine) | |

| logP (Predicted) | 0.8 |

Note: Predicted values for pKa and logP are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the stirred sample solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together to mutually saturate the two phases and then allowed to separate.

-

Sample Addition: A known amount of this compound is dissolved in the aqueous phase.

-

Partitioning: A known volume of the n-octanol phase is added to the aqueous solution containing the compound. The mixture is then shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

A common and efficient method for the synthesis of this compound is through the reductive amination of 3,3-difluorocyclobutanone. This process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

References

A Technical Guide to 3,3-Difluorocyclobutanamine Hydrochloride: A Key Building Block for Kinase Inhibitors and Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Difluorocyclobutanamine hydrochloride, a pivotal building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Presentation

The following tables summarize the key identification, physical, and chemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 637031-93-7[1][2][3] |

| Molecular Formula | C₄H₈ClF₂N |

| Molecular Weight | 143.56 g/mol [1][2] |

| IUPAC Name | 3,3-difluorocyclobutan-1-amine;hydrochloride |

| Synonyms | 3,3-difluorocyclobutylamine HCl, (3,3-Difluorocyclobutyl)amine Hydrochloride |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 296 °C |

| Boiling Point | 83.394 °C at 760 mmHg |

| Density | 1.175 g/cm³ |

| Solubility | Soluble in water |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: reductive amination of a ketone precursor or deprotection of a carbamate-protected amine.

Method 1: Reductive Amination of 3,3-Difluorocyclobutanone

This widely used method involves the reaction of 3,3-difluorocyclobutanone with an amine source, followed by reduction of the resulting imine to the desired amine.

Experimental Protocol:

-

Imine Formation: Dissolve 3,3-difluorocyclobutanone (1.0 eq) in an anhydrous solvent such as methanol. Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) at 0°C. Stir the mixture for 1-2 hours at this temperature to facilitate the formation of the imine intermediate.

-

Reduction: To the cooled solution, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Method 2: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

This alternative route involves the removal of a protecting group from a carbamate precursor to yield the desired amine hydrochloride.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, suspend benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) and 10% Palladium on carbon (Pd/C) in methanol.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (1 atm) and stir vigorously at room temperature overnight.

-

Filtration: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

-

Salt Formation and Isolation: To the filtrate, add concentrated hydrochloric acid. Remove the solvent under reduced pressure to yield this compound.

Caption: Experimental workflow for the synthesis of this compound via deprotection.

Application in Drug Development: Kinase Inhibitors

This compound is a valuable building block for the synthesis of various therapeutic agents, most notably kinase inhibitors used in oncology.[1][2][3][][] The difluorocyclobutyl moiety can enhance metabolic stability and modulate the physicochemical properties of the final drug molecule.

Case Study: Rigosertib and Onvansertib - PLK1 Inhibitors

While not directly synthesized from this compound in all reported routes, the kinase inhibitors Rigosertib and Onvansertib feature structurally related motifs and their mechanisms of action provide insight into the therapeutic areas where this building block is relevant. Both are inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[6][7][8]

Rigosertib's Multi-Targeted Mechanism of Action

Rigosertib is a multi-kinase inhibitor that has been investigated for the treatment of myelodysplastic syndromes.[6][9] Its mechanism of action is complex and involves the inhibition of several key signaling pathways implicated in cancer cell proliferation and survival.[6][10][11]

-

PLK1 Inhibition: Rigosertib acts as a non-ATP-competitive inhibitor of PLK1, leading to mitotic arrest and apoptosis.[6][11]

-

PI3K/Akt Pathway Inhibition: It can also inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[6][10][11]

-

Ras-Raf-MEK-ERK Pathway Disruption: Rigosertib can function as a Ras mimetic, disrupting the interaction between Ras and its downstream effectors like Raf, thereby inhibiting the MAPK/ERK pathway.[6][10]

Caption: Rigosertib's inhibitory effects on key oncogenic signaling pathways.

Onvansertib's Selective PLK1 Inhibition

Onvansertib is a potent and selective oral inhibitor of PLK1.[7][8][12] Its primary mechanism of action is the disruption of mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[8][12][13]

-

PLK1 Inhibition: Onvansertib competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[12]

-

β-catenin/c-Myc Pathway Modulation: In lung adenocarcinoma, onvansertib has been shown to inhibit the β-catenin/c-Myc signaling pathway, which is involved in cell proliferation and migration.[13]

Caption: Onvansertib's mechanism of action via inhibition of PLK1 and the β-catenin/c-Myc pathway.

References

- 1. This compound CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 637031-93-7 [chemicalbook.com]

- 6. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Rigosertib - Wikipedia [en.wikipedia.org]

- 10. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Onvansertib | C24H27F3N8O3 | CID 49792852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3,3-Difluorocyclobutanamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Difluorocyclobutanamine hydrochloride (CAS No. 637031-93-7), a key building block in medicinal chemistry. The unique structural properties imparted by the gem-difluoro group on the cyclobutane ring make this compound a valuable component in the synthesis of novel therapeutic agents, including kinase inhibitors and antiviral compounds.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in its characterization and quality control.

While specific, fully-interpreted spectra for this compound are not extensively available in the public domain, this guide presents a combination of reported data and representative data derived from established spectroscopic principles and analysis of analogous structures.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data expected from the spectroscopic analysis of this compound.

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Data

The following proton NMR data has been reported for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | Multiplet | 3H | -NH₃⁺ |

| ~3.64 | Multiplet | 1H | H-1 (CH-NH₃⁺) |

| ~2.89 | Multiplet | 4H | H-2, H-4 (CH₂) |

| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1][1] |

Table 2: Representative ¹³C NMR Data

Publicly available experimental ¹³C NMR data is limited. The following table presents expected chemical shifts based on the molecular structure and typical values for similar chemical environments.[2][3]

| Chemical Shift (δ) ppm | Predicted Multiplicity (¹⁹F Coupling) | Assignment |

| ~120 (t, J ≈ 250 Hz) | Triplet | C-3 (CF₂) |

| ~45 | Singlet | C-1 (CH-NH₃⁺) |

| ~35 | Triplet | C-2, C-4 (CH₂) |

| Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. The CF₂ carbon signal is expected to be a triplet due to coupling with the two fluorine atoms. |

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Representative IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3200 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺ group) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic CH and CH₂) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| 1470 - 1450 | Medium | CH₂ scissoring (bend) |

| 1300 - 1100 | Strong | C-F stretch (characteristic of gem-difluoro compounds) |

| 1250 - 1020 | Medium | C-N stretch |

| Note: These are expected absorption ranges. The exact peak positions can be influenced by the solid-state packing and sample preparation method.[4][5][6][7][8][9][10] |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering insights into its fragmentation patterns. The molecular formula is C₄H₈ClF₂N, with a molecular weight of 143.56 g/mol for the hydrochloride salt and 107.05 g/mol for the free base.[11][12]

Table 4: Representative Mass Spectrometry Data

| m/z Value | Ion Assignment | Notes |

| 108.06 | [M+H]⁺ | Protonated molecular ion of the free base (C₄H₇F₂N). Expected to be the base peak in ESI+. |

| 88.05 | [M+H - HF]⁺ | Loss of hydrogen fluoride, a common fragmentation pathway for fluorinated compounds. |

| 81.07 | [M+H - NH₃]⁺ | Loss of ammonia. |

| 68.04 | [M+H - HF - HF]⁺ or Ring Cleavage Fragment | Further fragmentation, potentially including loss of a second HF molecule or ring cleavage products. |

| Note: Data is predicted for Electrospray Ionization (ESI) in positive mode, which would detect the protonated free amine. Fragmentation patterns can vary significantly based on the ionization method used (e.g., ESI vs. EI).[13][14][15] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Objective: To identify the functional groups via their characteristic vibrational frequencies.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000 - 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Objective: To confirm the molecular weight and analyze fragmentation patterns.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Create a dilute working solution (e.g., 0.1 mg/mL) using a solvent mixture appropriate for ESI, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid facilitates protonation of the amine.

-

Filter the final solution if any particulates are visible.

-

-

Data Acquisition:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to optimal values for small molecule analysis in positive ion mode.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.

-

Acquire data over a suitable mass range, such as m/z 50-500, to observe the parent ion and key fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical standard like this compound.

References

- 1. This compound | 637031-93-7 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide on the Solubility and Stability of 3,3-Difluorocyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry and drug development. Its unique structural features, including the gem-difluoro group on the cyclobutane ring, can impart desirable physicochemical and pharmacological properties to parent molecules. A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development, ensuring proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 637031-93-7 | [1][2] |

| Molecular Formula | C₄H₈ClF₂N | [1][2] |

| Molecular Weight | 143.56 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 296 °C | [3] |

| Storage | Keep in a dark place, sealed in dry conditions, at room temperature. | [2][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, 3,3-Difluorocyclobutanamine is anticipated to exhibit enhanced solubility in polar solvents compared to its free base form.[4]

Qualitative Solubility

Qualitative assessments indicate that this compound is slightly soluble in water and methanol.[1][2][3] Given its salt form, it is expected to be soluble in polar protic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | ~5-15 | Thermodynamic (Shake-Flask) |

| Methanol | 25 | ~5-15 | Thermodynamic (Shake-Flask) |

| Ethanol | 25 | ~1-10 | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | 25 | >50 | Kinetic |

| N,N-Dimethylformamide (DMF) | 25 | >50 | Kinetic |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | ~5-15 | Thermodynamic (Shake-Flask) |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Take care to avoid temperature changes during this process.[6]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

The experiment should be performed in triplicate to ensure accuracy.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Dispense a small volume of the DMSO stock solution into a microtiter plate.[8]

-

Add the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., <2%).[9]

-

Mix and incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[8]

-

Measure the amount of precipitate formed using a nephelometer (light scattering) or separate the undissolved solid by filtration and measure the concentration of the dissolved compound in the filtrate by UV spectrophotometry.[8][10]

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products.

Recommended Storage and Handling

For optimal stability in its solid form, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][3] Solutions should ideally be prepared fresh. For short-term storage, solutions can be kept at 2-8 °C, protected from light.[11] For longer-term storage, it is advisable to aliquot and freeze solutions at -20 °C or below.[11]

Potential Degradation Pathways

The primary amine group in this compound is susceptible to degradation, particularly through the following pathways:

-

Oxidation: Exposure to air can lead to oxidative degradation of the amine functionality. This is more likely to occur if the pH of a solution increases, leading to the formation of the free amine, which is more prone to oxidation.[11]

-

Hydrolysis: As with many amine salts, hydrolysis can be a potential degradation route in aqueous solutions.[11]

-

Photodegradation: Exposure to light, especially UV radiation, can cause degradation. Solutions should be stored in light-resistant containers.[11]

-

pH-mediated Degradation: Shifts in pH can convert the hydrochloride salt to the less stable free amine, which can then undergo further degradation.[11]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[12]

The following table illustrates the type of data that would be generated from a forced degradation study. The percentage of degradation is hypothetical.

| Stress Condition | Time | Temperature | % Degradation | Major Degradants |

| 0.1 M HCl | 24 h | 60 °C | < 5% | - |

| 0.1 M NaOH | 24 h | 60 °C | ~15% | Oxidative products |

| 3% H₂O₂ | 24 h | 25 °C | ~20% | Oxidative products |

| Thermal | 7 days | 60 °C | < 5% | - |

| Photolytic (ICH Q1B) | - | - | ~10% | Photodegradants |

Experimental Protocols for Stability Assessment

Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60 °C for 24 hours.[11]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60 °C for 24 hours.[11]

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and store at room temperature for 24 hours.

-

Thermal Degradation: Store a solution of the compound at 60 °C for 7 days.[11]

-

Photodegradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[11]

-

Following exposure, neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. LC-MS can be used to identify the mass of the degradants.[11]

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately detect and quantify the active ingredient in the presence of its degradation products, excipients, and impurities.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.[11] |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm[11] |

| Injection Volume | 10 µL[11] |

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While qualitative data suggests it is slightly soluble in polar protic solvents, quantitative determination through standardized protocols such as the shake-flask method is essential for formulation development. The compound's stability is influenced by factors such as pH, light, and oxidizing agents. Forced degradation studies are critical for elucidating degradation pathways and developing a robust, stability-indicating analytical method. The experimental protocols and illustrative data presented herein serve as a valuable resource for researchers and drug development professionals working with this and similar fluorinated building blocks.

References

- 1. This compound | 637031-93-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 637031-93-7 [m.chemicalbook.com]

- 4. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. evotec.com [evotec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Unseen Architecture: A Technical Guide to the Unique Structural Features of Gem-Difluorinated Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the gem-difluorinated cyclobutane ring stands out as a compact, structurally unique, and functionally powerful building block. Its rigid, puckered framework, combined with the profound electronic influence of the gem-difluoro group, imparts a unique set of physicochemical properties that can be leveraged to overcome challenges in drug design, from metabolic instability to suboptimal binding conformations. This technical guide provides an in-depth exploration of the core structural features of gem-difluorinated cyclobutanes, offering a data-driven resource for scientists seeking to harness their potential.

Core Structural and Conformational Features

The defining characteristic of the cyclobutane ring is its non-planar, puckered conformation, adopted to relieve torsional strain. The introduction of a gem-difluoro group at one of the carbon atoms significantly modulates this puckering, leading to distinct structural consequences compared to its non-fluorinated parent.

Ring Puckering and Conformational Preference

The cyclobutane ring exists in a dynamic equilibrium between two equivalent puckered conformations. This puckering is defined by a dihedral angle, which is altered by substitution. In gem-difluorinated cyclobutanes, the ring is consistently found to be puckered. However, studies involving 1,1-disubstituted-3,3-difluorocyclobutanes have revealed puckering angles of approximately 19.9° to 23.6°.[1] This is a notable decrease compared to the puckering angle of non-fluorinated cyclobutanes, which is typically around 30°.[1] This shallower pucker indicates a subtle but significant flattening of the ring, influenced by the electronic and steric demands of the gem-difluoro substitution.

Table 1: Comparative Conformational Parameters of Cyclobutane Rings

| Compound Type | Typical Puckering Angle (θ) | Reference |

| Cyclobutane | ~30° | [1] |

| 1,1-Disubstituted-3,3-difluorocyclobutane | 19.9° - 23.6° | [1] |

Bond Lengths and Bond Angles

The introduction of two highly electronegative fluorine atoms onto the same carbon atom instigates significant changes in local geometry due to the Thorpe-Ingold effect . This effect posits that bulky groups on a single carbon atom decrease the internal bond angle between them, thereby compressing the angle of the adjacent bonds in the ring.[2] This "angle compression" has a cascading effect on the entire molecular structure.

While specific crystallographic data for a wide range of gem-difluorinated cyclobutanes is proprietary, typical values can be inferred from related structures and computational studies. The C-F bonds are exceptionally strong and relatively short. The F-C-F bond angle is compressed to less than the ideal tetrahedral angle of 109.5°, while the opposing C-C-C angle within the ring is consequently widened.

Table 2: Typical Bond Lengths and Angles in Gem-Difluorinated Cyclobutanes

| Parameter | Typical Value | Notes |

| C-F Bond Length | ~1.35 Å | Shorter and stronger than C-H bonds. |

| C-C Bond Length (in ring) | ~1.55 Å | Can be slightly elongated due to ring strain. |

| F-C-F Bond Angle | ~105° - 108° | Compressed due to Thorpe-Ingold effect. |

| C-C(F₂)-C Bond Angle | >90° | Wider than in an ideal planar cyclobutane. |

The diagram below illustrates the key structural consequences of gem-difluorination on the cyclobutane scaffold.

Spectroscopic Signatures

The presence of the gem-difluoro group provides a powerful and unambiguous handle for characterization, most notably through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and benefits from the 100% natural abundance of the ¹⁹F isotope. The chemical shifts of fluorine are highly sensitive to the local electronic environment, spanning a wide range. For a gem-difluorinated carbon on a cyclobutane ring (-CF₂-), the chemical shift typically appears in a distinct region of the spectrum.

A key feature in the ¹⁹F NMR spectrum is the large geminal coupling constant (²JFF) between the two non-equivalent fluorine atoms, which can be in the range of 200-300 Hz. This large coupling is a hallmark of gem-difluorinated centers.

Table 3: Typical ¹⁹F NMR Spectroscopic Data for Gem-Difluorinated Cyclobutanes

| Parameter | Typical Value Range | Reference |

| ¹⁹F Chemical Shift (δ) for -CF₂- | -80 to -140 ppm (relative to CFCl₃) | [3] |

| Geminal ²JFF Coupling Constant | 200 - 300 Hz | [4] |

Applications in Drug Development: A Bioisosteric Hub

The unique structural and electronic properties of the gem-difluorocyclobutane motif make it an excellent bioisostere for other common chemical groups, such as the gem-dimethyl group or a carbonyl group. A bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical or pharmacokinetic properties.

-

As a gem-Dimethyl Isostere: It mimics the steric bulk of the gem-dimethyl group but with a significantly different electronic profile. The C-F bonds are highly polarized, creating a local dipole moment and increasing polarity, yet it can also enhance lipophilicity. Crucially, the gem-difluoro group is exceptionally resistant to oxidative metabolism, making it a powerful tool to block metabolic "hot spots" on a drug candidate.

-

As a Carbonyl Isostere: The gem-difluoro group can act as a non-hydrolyzable and non-reducible mimic of a carbonyl group (C=O). It can replicate the electrostatic potential of the carbonyl oxygen and act as a hydrogen bond acceptor, while being chemically inert to metabolic pathways that would target a ketone.

The diagram below illustrates this principle of bioisosteric replacement.

Experimental Protocols

Access to gem-difluorinated cyclobutanes has been historically challenging. However, recent advances have provided reliable synthetic routes, primarily starting from commercially available 3,3-difluorocyclobutanone.

Key Synthesis: Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone

Standard organometallic reagents like Grignards or organolithiums often fail in reactions with 3,3-difluorocyclobutanone due to undesired enolization and HF elimination. The use of less basic organolanthanum reagents has proven crucial to achieving clean nucleophilic addition.

Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol

-

Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), an appropriate aryl bromide (1.2 equivalents) is dissolved in anhydrous THF. The solution is cooled to -78 °C.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the aryllithium species.

-

Transmetallation: A solution of lanthanum(III) chloride (LaCl₃·2LiCl) in THF (1.2 equivalents) is added dropwise to the aryllithium solution at -78 °C. The mixture is stirred for an additional 30 minutes.

-

Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the organolanthanum reagent slurry at -78 °C.

-

Warming and Quenching: The reaction is allowed to warm slowly to room temperature and is stirred overnight. It is then carefully quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.

Workflow for Structural Analysis

Confirming the unique structural features of a novel gem-difluorinated cyclobutane requires a multi-technique approach, as outlined in the workflow below.

Conclusion

Gem-difluorinated cyclobutanes are more than just fluorinated analogs of a classic strained ring. The gem-difluoro group acts as a powerful "structural and electronic control element," subtly altering ring conformation while profoundly impacting local polarity and metabolic stability. This unique combination of a constrained, puckered scaffold and a metabolically robust, polar functional group provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. A thorough understanding of their core structural features—from puckering angles to characteristic NMR signatures—is essential for the rational design and successful application of this promising molecular motif.

References

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Strategic Advantage of 3,3-Difluorocyclobutanamine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 3,3-difluorocyclobutanamine hydrochloride scaffold has emerged as a particularly advantageous building block. Its unique structural and electronic properties provide a distinct edge in the design of novel therapeutics, enhancing metabolic stability, conformational rigidity, and target engagement. This technical guide provides a comprehensive overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Advantages in Drug Design

The strategic introduction of the 3,3-difluorocyclobutanamine moiety into a drug candidate can confer several key benefits:

-

Enhanced Metabolic Stability: The gem-difluoro group acts as a bioisostere for a methylene or carbonyl group but is significantly more resistant to metabolic oxidation. The exceptional strength of the carbon-fluorine bond makes the difluoromethylene group less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[1] Studies on gem-difluorinated cycloalkanes have shown that this substitution pattern can either not affect or slightly improve metabolic stability.[1][2]

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine atoms significantly influences the electron distribution in the cyclobutane ring. This has a profound effect on the basicity (pKa) of the adjacent amine group. The introduction of the gem-difluoro group leads to a significant reduction in the pKa of the amine, which can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3] Furthermore, gem-difluorination can subtly impact lipophilicity (LogP), another critical parameter in drug design.[2][3]

-

Conformational Rigidity: The cyclobutane ring itself provides a degree of conformational constraint compared to a flexible alkyl chain. The introduction of the gem-difluoro group further restricts the ring's puckering, which can help to lock the molecule into a bioactive conformation. This pre-organization for binding can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

-

Bioisosteric Replacement: The 3,3-difluorocyclobutanamine moiety can serve as a valuable bioisostere for other chemical groups. The difluoromethylene group can mimic a carbonyl or hydroxyl group, and its incorporation can lead to improved drug-like properties.[4] This strategy of bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound.

Quantitative Data on Physicochemical Properties and Biological Activity

The impact of the 3,3-difluorocycloalkyl group on key drug-like properties is evident in the following comparative data.

Physicochemical Properties: Fluorinated vs. Non-Fluorinated Analogs

The introduction of gem-difluorination significantly alters the physicochemical properties of the cyclobutanamine scaffold. The table below summarizes a comparison between cyclopentanamine and its 3,3-difluorinated counterpart, illustrating the key changes.

| Property | Cyclopentanamine | 3,3-Difluorocyclopentanamine | Impact of Difluorination |

| Molecular Weight ( g/mol ) | 85.15 | 121.13 | Increased molecular weight |

| pKa (estimated) | ~10.6 | ~7.2 | Significant reduction in basicity |

| LogP (calculated) | ~1.0 | ~1.2 | Slight increase in lipophilicity |

Data adapted from comparative studies on cycloalkanes.[2]

In Vitro Activity of Kinase Inhibitors

The 3,3-difluorocycloalkylamine scaffold has been successfully incorporated into potent and selective kinase inhibitors. The following table presents illustrative in vitro biological data for representative TYK2 inhibitors incorporating a 3,3-difluorocyclopentanamine moiety.

| Compound ID | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Example 1 | 10 | >1000 | >1000 | >1000 |

| Example 2 | 25 | 500 | 800 | >1000 |

Data is illustrative and based on publicly available patent literature for N-(3,3-difluorocyclopentyl) TYK2 inhibitors.

Signaling Pathway: JAK-STAT Inhibition

A significant application of the 3,3-difluorocycloalkylamine scaffold is in the development of Janus kinase (JAK) inhibitors. These inhibitors target the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity. The diagram below illustrates the mechanism of action of a JAK inhibitor containing the 3,3-difluorocyclobutanamine moiety.

As depicted, the binding of a cytokine to its receptor activates associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression. A JAK inhibitor containing the 3,3-difluorocyclobutanamine moiety binds to the ATP-binding site of the JAK protein, preventing its autophosphorylation and subsequent activation of the downstream signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of compounds containing the 3,3-difluorocyclobutanamine scaffold.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common laboratory-scale synthesis involves the deprotection of a carbamate-protected precursor.

Step 1: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

-

Materials:

-

Benzyl (3,3-difluorocyclobutyl)carbamate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth

-

-

Procedure:

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) and 10% Pd/C (catalytic amount) in methanol is subjected to a hydrogen atmosphere (1 atm).

-

The reaction mixture is stirred at room temperature overnight.

-

Upon completion, the mixture is filtered through a pad of diatomaceous earth and the pad is washed with methanol.

-

Concentrated hydrochloric acid (excess) is added to the filtrate.

-

The solvent is evaporated under reduced pressure to yield this compound.[5]

-

The following diagram illustrates the general workflow for this synthesis.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Assessing the metabolic stability of a compound is a critical step in drug discovery. The following protocol outlines a general procedure for determining the in vitro metabolic stability using human liver microsomes.

-

Materials:

-

Test compound (e.g., containing the 3,3-difluorocyclobutanamine moiety)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound to the phosphate buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and human liver microsomes.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.[6][7]

-

The workflow for this assay is visualized below.

Conclusion

The this compound scaffold offers a compelling set of advantages for medicinal chemists. Its ability to enhance metabolic stability, modulate physicochemical properties, and provide conformational rigidity makes it a valuable building block for the design of novel therapeutics with improved drug-like properties. The successful incorporation of this moiety into potent and selective kinase inhibitors underscores its potential in addressing challenging biological targets. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to synthesize and evaluate new chemical entities incorporating this promising scaffold, paving the way for the discovery of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. benchchem.com [benchchem.com]

3,3-Difluorocyclobutanamine Hydrochloride: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the array of fluorinated motifs, 3,3-difluorocyclobutanamine hydrochloride has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of innovative therapeutics.

The rigid, four-membered ring of the cyclobutane moiety provides a defined conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The gem-difluoro substitution at the 3-position not only enhances metabolic stability by blocking a potential site of oxidation but also modulates the basicity of the amine, a critical parameter for drug-like properties. This unique combination of features makes this compound an attractive starting point for the synthesis of novel kinase inhibitors, antiviral agents, and other biologically active molecules.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 637031-93-7 | [3] |

| Molecular Formula | C₄H₈ClF₂N | [3] |

| Molecular Weight | 143.56 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 296 °C | [3] |

| Purity | ≥ 98% (by titration) | [4] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [4] |

Spectroscopic Data

The following data provides a reference for the analytical characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆): [3]

-

δ 8.60 (br s, 3H): -NH₃⁺

-

δ 3.64 (m, 1H): -CH-NH₃⁺

-

δ 2.89 (m, 4H): -CH₂-CF₂-CH₂-

Expected Spectroscopic Data:

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| ~120 (t, J ≈ 250 Hz) | C-3 (CF₂) |

| ~45 | C-1 (CH-N) |

| ~35 (t, J ≈ 20 Hz) | C-2, C-4 (CH₂) |

¹⁹F NMR

| Chemical Shift (δ) ppm | Assignment |

| -90 to -110 | CF₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 2800 | N-H stretch (ammonium), C-H stretch |

| 1600 - 1500 | N-H bend |

| 1250 - 1050 | C-F stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 108.06 | [M+H]⁺ of free amine (C₄H₈F₂N⁺) |

Synthesis of this compound

There are two primary synthetic routes to this compound: the hydrogenation of a carbamate precursor and the reductive amination of 3,3-difluorocyclobutanone.

Method 1: Hydrogenation of Benzyl (3,3-difluorocyclobutyl)carbamate

This method involves the deprotection of a carbamate-protected amine via catalytic hydrogenation, followed by salt formation.

Experimental Protocol: [3]

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is prepared in a suitable reaction vessel.

-

The mixture is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

-

Upon reaction completion, the mixture is filtered through a pad of diatomaceous earth and the filter cake is washed with methanol.

-

Concentrated hydrochloric acid (2 mL) is added to the filtrate.

-

The solvent is evaporated under reduced pressure to yield this compound.

-

Yield: 0.8 g (85%).

Workflow Diagram:

Caption: Synthesis via Hydrogenation of a Carbamate Precursor.

Method 2: Reductive Amination of 3,3-Difluorocyclobutanone

This two-step one-pot process involves the formation of an imine from 3,3-difluorocyclobutanone and an ammonia source, followed by in-situ reduction to the amine and subsequent salt formation. While a specific protocol for the cyclobutane derivative is not widely published, the following is a general procedure adapted from similar syntheses.

Experimental Protocol (General):

-

Imine Formation: Dissolve 3,3-difluorocyclobutanone (1.0 eq) in an anhydrous solvent such as methanol. Add a source of ammonia, such as ammonium acetate (10 eq) or a solution of ammonia in methanol. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions, maintaining a low temperature. Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC or GC-MS.

-

Work-up and Salt Formation: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure. Basify the aqueous residue with a concentrated NaOH solution and extract the free amine with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another suitable solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with a cold solvent, and dry under vacuum to afford this compound.

Workflow Diagram:

Caption: Synthesis via Reductive Amination of a Ketone Precursor.

Applications in Drug Discovery

The unique structural and electronic properties of this compound make it a highly sought-after building block in the design of novel therapeutics, particularly in the areas of kinase inhibition and antiviral drug development.[3][5]

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3,3-difluorocyclobutanamine moiety can be incorporated into kinase inhibitor scaffolds to enhance their potency, selectivity, and pharmacokinetic profiles.

A prominent example of a related scaffold in a clinical candidate is found in Brepocitinib (PF-06700841) , a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) that has been investigated for the treatment of autoimmune diseases such as psoriasis.[6] Brepocitinib contains a ((S)-2,2-difluorocyclopropyl)methylamine fragment, which is structurally very similar to the 3,3-difluorocyclobutanamine core. This highlights the utility of small, fluorinated cyclic amines in targeting the ATP-binding site of kinases.

The JAK-STAT Signaling Pathway

TYK2 and JAK1 are members of the Janus kinase family, which are key components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][7]

In autoimmune diseases, the JAK-STAT pathway is often hyperactivated. By inhibiting TYK2 and JAK1, drugs like Brepocitinib can block the downstream signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type 1 interferons, thereby reducing the inflammatory response.[8]

Signaling Pathway Diagram:

Caption: Inhibition of the JAK-STAT Signaling Pathway by a TYK2/JAK1 Inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a conformationally constrained cyclobutane ring and a gem-difluoro substitution pattern offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. The successful application of a closely related scaffold in the clinical development of kinase inhibitors underscores the potential of this and similar building blocks in modern drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, this compound is poised to play an increasingly important role in the toolbox of medicinal chemists.

References

- 1. tandfonline.com [tandfonline.com]

- 2. GSRS [precision.fda.gov]

- 3. Deucravacitinib hydrochloride | C20H23ClN8O3 | CID 146048026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ropsacitinib - Wikipedia [en.wikipedia.org]

- 6. Brepocitinib - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Difluorocyclobutanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-difluorocyclobutanamine hydrochloride, a valuable fluorinated building block in medicinal chemistry. The introduction of the gem-difluoro motif can significantly enhance the metabolic stability and modulate the physicochemical properties of drug candidates.[1] This document details the primary synthetic routes, experimental protocols, and analytical characterization of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 637031-93-7 | [2] |

| Molecular Formula | C₄H₇F₂N·HCl | [2][3] |

| Molecular Weight | 143.56 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 296 °C | [2][3] |

| Purity | ≥ 98% | [2][5] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [2] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the reductive amination of 3,3-difluorocyclobutanone and the deprotection of a suitable carbamate precursor.

Synthesis Pathway Overview

Route 1: Reductive Amination of 3,3-Difluorocyclobutanone

This is a widely used laboratory method for the synthesis of this compound.[6] The process begins with the formation of an imine from 3,3-difluorocyclobutanone and an ammonia source, followed by reduction to the primary amine and subsequent salt formation.[6]

Step 1: Imine Formation and Reduction

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq) and stir the mixture at 0 °C for 1-2 hours to facilitate imine formation.[6]

-

While maintaining the temperature at 0 °C, slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions.[6]

-

Allow the reaction to warm to room temperature and stir overnight, monitoring completion by TLC or GC-MS.[6]

-

Carefully quench the reaction by adding water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Make the aqueous solution basic (pH > 11) by adding a concentrated sodium hydroxide solution and extract the product with dichloromethane (3x).[1]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 3,3-difluorocyclobutanamine.[6]

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude 3,3-difluorocyclobutanamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[6]

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2M) dropwise with stirring until the solution becomes acidic.[6][7]

-

If precipitation is slow, cool the solution in an ice bath.[6]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.[7]

Route 2: Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

This method involves the hydrogenolysis of a carbamate-protected amine precursor.

-

Combine benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL).[8]

-

Subject the mixture to a hydrogen atmosphere (1 atm) and stir overnight at room temperature.[8]

-

Upon reaction completion, filter the mixture through a pad of diatomaceous earth and wash with methanol.[8]

-

Add concentrated hydrochloric acid (2 mL) to the filtrate.[8]

-

Evaporate the solvent under vacuum to afford this compound.[8] A yield of 85% has been reported for this step.[8][9]

Experimental and Purification Workflow

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, and transfer to a 5 mm NMR tube.[10]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8][10]

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.60 | m | 3H | -NH₃⁺ | [8][9] |

| 3.64 | m | 1H | H-1 (CH) | [8][9] |

| 2.89 | m | 4H | H-2, H-4 (CH₂) | [8][9] |

¹³C NMR Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~124 (t, J ≈ 240-250 Hz) | C-3 (CF₂) |

| ~48 | C-1 (CH) |

| ~38 (t, J ≈ 20-25 Hz) | C-2, C-4 (CH₂) |

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a 50:50 water:acetonitrile mixture with 0.1% formic acid to aid in protonation.[10]

-

Analysis: Infuse the solution directly into a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 108.07 | [M+H]⁺ (free amine) |

| 91.06 | [M+H - NH₃]⁺ |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2800 | C-H stretching |

| ~1600 | N-H bending (NH₃⁺) |

| 1200-1000 | C-F stretching |

Structure-Spectra Relationship

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules.[8] It has been utilized in the preparation of piperazinyl antiviral agents and kinase inhibitors.[8][11] The gem-difluoro group is a lipophilic bioisostere of a carbonyl group and can enhance metabolic stability, making it a desirable moiety in modern drug discovery.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 637031-93-7 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]